![molecular formula C8H9N3O B11783857 7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)
7-(Aminomethyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Aminomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole ring with an aminomethyl group at the 7-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)benzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoxazole with formaldehyde and a secondary amine under acidic conditions. This method is advantageous due to its simplicity and high yield .
Another method involves the electrochemical synthesis of 2-aminobenzoxazole derivatives using acetic acid as an electrolyte. This approach is cleaner, with minimal impurity formation, and does not require a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical method is particularly attractive for industrial applications due to its scalability and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Aminomethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-(Aminomethyl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-(Aminomethyl)benzo[d]oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . This suggests that the compound interferes with essential metabolic pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of 7-(Aminomethyl)benzo[d]oxazol-2-amine, known for its biological activity.
N-Methylbenzo[d]oxazol-2-amine: Exhibits similar anthelmintic activity but with different molecular targets.
Benzoxazole Derivatives: These compounds share the benzoxazole core and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
7-(aminomethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) |
Clé InChI |
HWZITDGRTHLFHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)
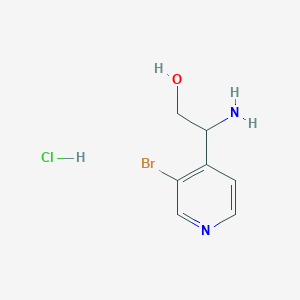

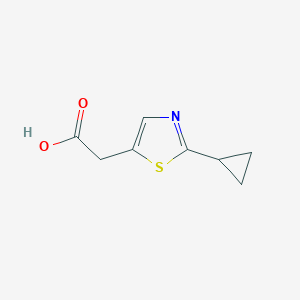
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
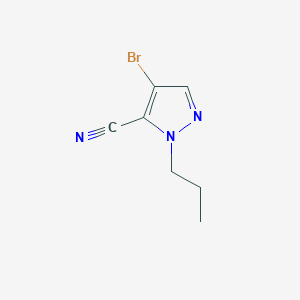

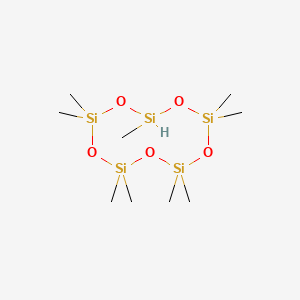

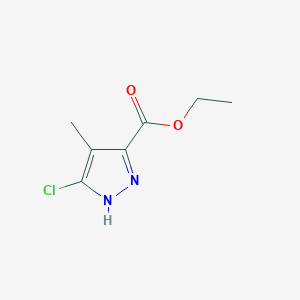
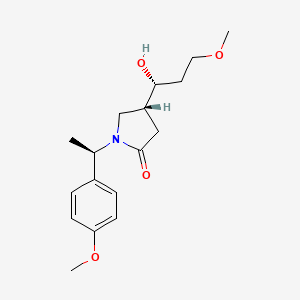
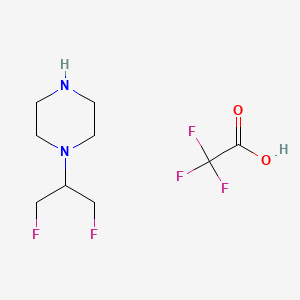

![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)
